![molecular formula C14H10Cl2N2O B12129089 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12129089.png)
6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of chlorine and methoxy groups in its structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-haloketone. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Antimicrobial Activity
Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For example, a study synthesized various derivatives and evaluated their activity against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like streptomycin .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine | < 10 | Pseudomonas aeruginosa |
Other Derivatives | Varies | E. coli, B. subtilis |
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. A notable study focused on their effect on various cancer cell lines, revealing that these compounds induce apoptosis in human cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and apoptotic proteins .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.4 | Apoptosis induction |
MCF-7 | 7.8 | Cell cycle arrest |
Material Science Applications
Beyond pharmacology, this compound has potential applications in material science:
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to form stable thin films contributes to improved device performance .
Polymer Chemistry
In polymer synthesis, this compound can act as a building block for creating functionalized polymers with tailored properties for specific applications such as drug delivery systems and sensors.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of synthesized derivatives against a panel of bacterial strains. The findings revealed that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Cancer Cell Inhibition
In a research project focused on cancer therapeutics, a derivative of imidazo[1,2-a]pyridine was shown to significantly reduce tumor growth in vivo models by inducing apoptosis through mitochondrial pathways. This study underscores the potential role of this compound in developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of chlorine and methoxy groups in its structure can enhance its binding affinity and specificity .
Comparison with Similar Compounds
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 2-Thio-containing imidazo[1,2-a]pyridines
Comparison: 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to other imidazo[1,2-a]pyridine derivatives, this compound may exhibit enhanced pharmacological properties and different reactivity patterns .
Biological Activity
6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C14H10Cl2N2O and a molecular weight of 293.1 g/mol, contains a chlorine atom at the 6-position and a 3-chloro-4-methoxyphenyl group at the 2-position of its imidazole ring. The structural configuration contributes to its interactions with various biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Imidazo Ring : This can be achieved through cyclization reactions involving appropriate precursors such as α-chloroacetophenone and 2-aminopyridine under solvent-free conditions.
- Halogenation and Functionalization : The introduction of chlorine and methoxy groups can be performed using electrophilic aromatic substitution methods.
Alternative synthetic routes may utilize microwave-assisted techniques to enhance yield and reduce reaction times .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Salmonella typhi
- Fungal strains : Penicillium chrysogenum, Fusarium moniliforme, Aspergillus flavus, Aspergillus niger
The compound exhibited higher antibacterial activity than the reference drug penicillin in some cases, suggesting its potential as an effective antimicrobial agent .
Anti-inflammatory Activity
In vitro studies have screened this compound for anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. Results indicated that certain derivatives of imidazo[1,2-a]pyridine exhibited significant anti-inflammatory activity, which correlates with the presence of halogen and methoxy substituents that enhance binding affinity to inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of chlorine and methoxy groups appears to enhance its binding affinity for various enzymes and receptors. For instance, modifications in substituents can significantly affect potency against specific biological targets like phosphoinositide-3-kinases (PI3K) and mammalian target of rapamycin (mTOR) .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | Similar imidazo structure | Different biological activity profiles |
5-Methylimidazo[1,2-a]pyridine | Methyl substitution on imidazole ring | Known for distinct pharmacological effects |
7-Aminoimidazo[1,2-a]pyridine | Amino group at position 7 | Enhanced solubility and potential therapeutic uses |
6-Bromo-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine | Bromine substitution instead of chlorine | Different reactivity patterns compared to the target compound |
This table highlights how variations in halogen substitutions influence chemical behavior and biological efficacy.
Case Studies
Recent studies have shown promising results regarding the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed potent antibacterial activity against resistant strains of bacteria.
- Anti-inflammatory Mechanisms : Research indicated that compounds similar to this compound could inhibit key inflammatory pathways, suggesting their use in treating chronic inflammatory diseases.
Properties
Molecular Formula |
C14H10Cl2N2O |
---|---|
Molecular Weight |
293.1 g/mol |
IUPAC Name |
6-chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10Cl2N2O/c1-19-13-4-2-9(6-11(13)16)12-8-18-7-10(15)3-5-14(18)17-12/h2-8H,1H3 |
InChI Key |
VYLPNZYTOUQLFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.